molecular formula C16H16BrNO3S B12187190 4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene

4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene

Cat. No.: B12187190
M. Wt: 382.3 g/mol
InChI Key: RIVJVRGCYBQXLG-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene is an organic compound that features a bromine atom, an ethoxy group, and an indolinylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The ethoxy group can be introduced through an etherification reaction, while the indolinylsulfonyl group is added via sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene is unique due to the presence of the indolinylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C16H16BrNO3S

Molecular Weight

382.3 g/mol

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H16BrNO3S/c1-2-21-15-8-7-13(17)11-16(15)22(19,20)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,2,9-10H2,1H3

InChI Key

RIVJVRGCYBQXLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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